molecular formula C8H8N2O3 B14859031 6-Acetyl-4-aminopyridine-2-carboxylic acid

6-Acetyl-4-aminopyridine-2-carboxylic acid

Cat. No.: B14859031
M. Wt: 180.16 g/mol
InChI Key: ZIDYYLKUNPNDKL-UHFFFAOYSA-N
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Description

6-Acetyl-4-aminopyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 6-Acetyl-4-aminopyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminopyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

6-Acetyl-4-aminopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Acetyl-4-aminopyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-aminopyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-Acetyl-4-aminopyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    6-Aminopyridine-2-carboxylic acid: This compound lacks the acetyl group and has different chemical properties and reactivity.

    4-Aminopyridine: This compound lacks both the acetyl and carboxylic acid groups, making it less versatile in certain chemical reactions.

    2-Amino-3-carboxypyridine: This compound has a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6-acetyl-4-aminopyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H2,9,10)(H,12,13)

InChI Key

ZIDYYLKUNPNDKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)N)C(=O)O

Origin of Product

United States

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